1-(1-Ethynylcyclopropyl)triazole
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Overview
Description
1-(1-Ethynylcyclopropyl)triazole is a heterocyclic compound featuring a five-membered ring with two carbon atoms and three nitrogen atoms. This compound is part of the triazole family, known for its significant biological and chemical properties. Triazoles are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their stability and versatility .
Mechanism of Action
Target of Action
1-(1-Ethynylcyclopropyl)triazole, a derivative of the triazole family, is known to interact with a variety of enzymes and receptors in the biological system
Mode of Action
The mode of action of this compound involves its binding to these targets, leading to changes in their function
Biochemical Pathways
This compound, like other triazoles, is known to affect various biochemical pathways . .
Result of Action
Given its interaction with various enzymes and receptors, it can be inferred that this compound would have a significant impact on cellular functions .
Preparation Methods
The synthesis of 1-(1-Ethynylcyclopropyl)triazole typically involves the cycloaddition reaction between an azide and an alkyne, a process commonly referred to as “click chemistry.” This method is favored for its efficiency and high yield. The reaction is usually catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions . Industrial production methods may involve the use of continuous flow reactors to enhance the scalability and efficiency of the synthesis process .
Chemical Reactions Analysis
1-(1-Ethynylcyclopropyl)triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of triazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of triazole derivatives with reduced functional groups.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Scientific Research Applications
1-(1-Ethynylcyclopropyl)triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties.
Comparison with Similar Compounds
1-(1-Ethynylcyclopropyl)triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its stability and versatility, commonly used in click chemistry.
1,2,4-Triazole: Exhibits slightly different chemical properties and is often used in the synthesis of pharmaceuticals.
Fluconazole: A triazole-based antifungal drug with a broad spectrum of activity.
The uniqueness of this compound lies in its ethynylcyclopropyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1-ethynylcyclopropyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-7(3-4-7)10-6-5-8-9-10/h1,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKAIANZSAXTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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